Sdz-mks-492, also known as 8-{[1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]imino}-7-(2-methoxyethyl)-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione, is a compound that has garnered attention for its potential applications in pharmacology. It is classified primarily as a phosphodiesterase inhibitor, particularly targeting phosphodiesterase type 3. The compound is associated with various therapeutic effects, including modulation of cardiovascular functions and potential implications in asthma treatment.
Sdz-mks-492 was first synthesized and characterized in the context of its pharmacological properties. The compound is cataloged under the Chemical Abstracts Service with the number 114606-56-3 and has a molecular formula of C20H27N5O6. Its molecular weight is approximately 433.5 g/mol. The compound's structural details and properties are documented in various chemical databases including PubChem and ChemIDplus.
The synthesis of Sdz-mks-492 involves several key steps:
This multi-step synthesis allows for the production of enantiomerically pure forms of the compound, which are crucial for assessing pharmacological activity.
Sdz-mks-492 undergoes various chemical reactions typical for phosphodiesterase inhibitors:
For example, bromination reactions can be utilized to introduce halogen substituents that may enhance the compound's efficacy or selectivity towards specific phosphodiesterase isoforms.
The mechanism of action for Sdz-mks-492 primarily involves inhibition of phosphodiesterase type 3. By inhibiting this enzyme, Sdz-mks-492 increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to several physiological effects:
Studies have demonstrated that Sdz-mks-492 effectively modulates these pathways, showing promise in treating conditions such as asthma and heart failure.
Sdz-mks-492 has a variety of applications in scientific research:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2